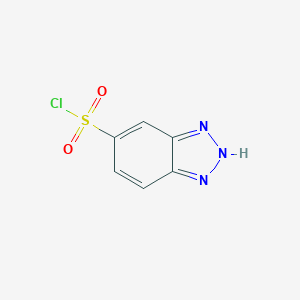

1H-Benzotriazole-6-sulfonyl Chloride

Description

Historical Context and Evolution of Benzotriazole (B28993) Derivatives in Organic Synthesis

The story of benzotriazole derivatives in organic synthesis is largely a narrative of transformaing a seemingly simple heterocyclic scaffold into a powerful synthetic tool. Initially recognized for its applications outside the realm of synthesis, such as a corrosion inhibitor for copper, the true potential of benzotriazole (BTA) in organic chemistry was unlocked through the pioneering work of Professor Alan R. Katritzky. nih.govbsb-muenchen.de Katritzky and his research group systematically explored the chemistry of N-substituted benzotriazoles, establishing "benzotriazole methodology" as a cornerstone of modern heterocyclic and general organic synthesis. nih.govresearchgate.net

The key to the versatility of benzotriazole lies in its ability to act as an excellent leaving group, which can be easily introduced and subsequently displaced by a wide range of nucleophiles. lupinepublishers.com This property has been exploited in a vast array of chemical transformations, including the synthesis of heterocycles, peptides, and complex natural products. ethernet.edu.et The evolution of benzotriazole chemistry has seen its application in acylation, aroylation, and substitution reactions, where N-acylbenzotriazoles, for instance, have been shown to be superior acylating agents compared to traditional acid chlorides. lupinepublishers.com This rich history of benzotriazole as a synthetic auxiliary provides the foundational context for understanding the utility of its sulfonyl chloride derivative.

Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that have long been recognized as indispensable intermediates in organic synthesis. fiveable.mewikipedia.org Their significance stems from the electrophilic nature of the sulfur atom and the good leaving group ability of the chloride ion, which makes them highly susceptible to nucleophilic attack. fiveable.me This reactivity allows for the facile introduction of the sulfonyl group (-SO₂) into a wide variety of organic molecules. fiveable.mewikipedia.org

The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides, a critical functional group in a multitude of pharmaceutical agents, including antibacterial, and antihypertensive drugs. fiveable.mecbijournal.com The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for the formation of the sulfonamide linkage. cbijournal.com Beyond sulfonamide synthesis, sulfonyl chlorides react with alcohols to form sulfonate esters, which are themselves important intermediates and protecting groups in organic synthesis. fiveable.mewikipedia.org Furthermore, they can participate in Friedel-Crafts reactions to form sulfones and can be a source of sulfonyl radicals and even aryl radicals under specific conditions. wikipedia.org The inherent reactivity and diverse reaction pathways of sulfonyl chlorides underscore their importance as versatile building blocks in the construction of complex molecular architectures.

Research Landscape and Foundational Importance of 1H-Benzotriazole-6-sulfonyl Chloride in Chemical Science

This compound, with the CAS number 70938-45-3, represents a confluence of the advantageous properties of both the benzotriazole moiety and the sulfonyl chloride group. smolecule.comguidechem.com Its foundational importance in chemical science lies in its role as a bifunctional reagent that can be utilized in a variety of synthetic strategies.

The synthesis of this compound is typically achieved through the reaction of 1H-benzotriazole with chlorosulfonic acid. smolecule.com This process introduces the highly reactive sulfonyl chloride group onto the benzotriazole scaffold, creating a molecule primed for further functionalization.

| Property | Value |

| CAS Number | 70938-45-3 |

| Molecular Formula | C₆H₄ClN₃O₂S |

| Molecular Weight | 217.63 g/mol |

The research landscape of this compound has been notably prominent in the field of polymer chemistry. smolecule.com It serves as an effective coupling agent and chain terminator in various polymerization processes. smolecule.com The sulfonyl chloride group readily reacts with nucleophiles, such as amines, present in polymer chains, allowing for the controlled termination of polymerization and the functionalization of polymers. smolecule.com

Beyond polymer science, the reactivity of the sulfonyl chloride group opens up avenues for its use in the synthesis of a range of organic molecules. The reaction with amines to form sulfonamides is a key application. fiveable.mecbijournal.com For example, the reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted 1H-benzotriazole-6-sulfonamide.

Reaction Scheme: Synthesis of a Sulfonamide Derivative

This reaction is fundamental in medicinal chemistry for the creation of new drug candidates containing the benzotriazole and sulfonamide pharmacophores. researchgate.netgsconlinepress.com Similarly, its reaction with alcohols provides access to sulfonate esters. The benzotriazole component of the molecule can also play a crucial role, potentially influencing the reactivity of the sulfonyl chloride or acting as a leaving group in subsequent transformations, in line with the principles established by Katritzky. nih.govbsb-muenchen.de

| Reactant | Product | Application |

| Primary/Secondary Amine | Sulfonamide | Synthesis of potential pharmaceutical compounds. |

| Alcohol | Sulfonate Ester | Creation of intermediates for further synthesis. |

The foundational importance of this compound is thus derived from its capacity to act as a versatile building block, enabling the synthesis of a diverse array of molecules with potential applications in materials science and medicinal chemistry. Further research into the full scope of its reactivity and applications is an ongoing area of chemical science.

Structure

3D Structure

Propriétés

IUPAC Name |

2H-benzotriazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPCOCCEHDQASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569305 | |

| Record name | 2H-Benzotriazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70938-45-3 | |

| Record name | 2H-Benzotriazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Benzotriazole 6 Sulfonyl Chloride

Established Synthetic Routes and Mechanistic Insights

The conventional synthesis of 1H-Benzotriazole-6-sulfonyl Chloride relies on the well-established method of direct chlorosulfonation, a powerful tool in aromatic chemistry for installing sulfonyl chloride moieties.

Chlorosulfonation Strategies from 1H-Benzotriazole Precursors

The primary and most direct established route for synthesizing this compound is through the electrophilic aromatic substitution of a 1H-Benzotriazole precursor with chlorosulfonic acid (ClSO₃H). lsu.edu This reaction leverages the strong electrophilic nature of the sulfur trioxide moiety within chlorosulfonic acid to attack the electron-rich benzotriazole (B28993) ring system.

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The chlorosulfonic acid acts as the source of the electrophile, ⁻SO₂Cl. The benzotriazole ring, activated by the nitrogen atoms, directs the substitution. The substitution generally occurs on the benzene (B151609) portion of the molecule, with the 6-position being a common site for functionalization. The reaction is typically performed using an excess of chlorosulfonic acid which can also serve as the solvent. google.com

Optimized Reaction Conditions and Yield Enhancement in Conventional Synthesis

The harsh nature of chlorosulfonic acid necessitates carefully optimized reaction conditions to achieve satisfactory yields and purity. nih.gov Key parameters that are critical for optimization include temperature control, reaction time, and the quenching and workup procedure.

Strict temperature control is paramount. The initial addition of the benzotriazole precursor to chlorosulfonic acid is often conducted at low temperatures (e.g., -10 °C to 0 °C) to manage the highly exothermic nature of the reaction. rsc.org The reaction mixture may then be allowed to warm to room temperature or gently heated (e.g., 50-60 °C) for several hours to drive the reaction to completion. rsc.org

Yield and purity are significantly impacted by the workup process. Because the product, this compound, is highly susceptible to hydrolysis, quenching the reaction by pouring the mixture directly into a large volume of ice-water can lead to the formation of the corresponding sulfonic acid as an undesired byproduct. google.com An optimized procedure involves quenching the reaction mixture in a biphasic system, typically a mixture of ice-water and an inert, water-immiscible organic solvent such as toluene (B28343) or dichloromethane. google.com This technique allows the excess chlorosulfonic acid to be decomposed by water while the desired sulfonyl chloride product is simultaneously extracted into the organic phase, protecting it from hydrolysis and improving the isolated yield. google.com Final purification is typically achieved through recrystallization from a suitable solvent to obtain the product with high purity. rsc.org

Emerging and Eco-Friendly Synthetic Approaches

In response to the principles of green chemistry, new methodologies are being explored to synthesize sulfonyl chlorides under milder and more environmentally benign conditions. These emerging routes offer potential alternatives to the use of harsh reagents like chlorosulfonic acid.

One-Pot Synthesis from Thiol and Sulfide Derivatives

One-pot oxidative chlorination of thiol derivatives presents a versatile and eco-friendly alternative for synthesizing sulfonyl chlorides. researchgate.net This approach, if applied to this compound, would begin with a 1H-benzotriazole-6-thiol precursor. Various reagent systems have been developed for this transformation, offering mild conditions and often rapid reaction times.

A prominent method involves the use of hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂). This system efficiently converts a wide range of aromatic and heterocyclic thiols into their corresponding sulfonyl chlorides at room temperature, often with yields up to 97% in just a few minutes. nih.gov Other effective systems for this one-pot synthesis include the use of N-chlorosuccinimide (NCS) or Chloramine-T as the oxidant in the presence of a chloride source. google.com These methods are advantageous due to their cost-effectiveness, reduced byproduct formation, and operational simplicity. nih.gov

| Reagent System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂ / SOCl₂ | Room temperature, 1-5 minutes | Fast, high yield, cost-effective, environmentally friendly. | nih.gov |

| N-Chlorosuccinimide (NCS) / HCl | Aqueous media, room temperature | Good yields, uses dilute acid. | researchgate.net |

| Chloramine-T / Bu₄NCl / H₂O | Acetonitrile, room temperature | Efficient for in-situ sulfonamide synthesis. | google.com |

| Sulfuryl Chloride / Metal Nitrate | Aprotic solvents (e.g., Acetonitrile) | Mild conditions, excellent yields. | lsu.edu |

Sandmeyer-Type Sulfonyl Chloride Synthesis from (Hetero)Aromatic Amines

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a pathway to sulfonyl chlorides from aromatic amines via a diazonium salt intermediate. nih.gov This method would utilize 6-amino-1H-benzotriazole as the starting material. The classic Sandmeyer reaction for this purpose involves diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. researchgate.net

Modern advancements have made this route safer and more practical. A significant development is the use of stable, solid SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO). organic-chemistry.org This approach avoids the handling of gaseous sulfur dioxide. The reaction proceeds under mild conditions, using an aniline (B41778) derivative, DABSO, a copper catalyst, and an acid, to generate the corresponding sulfonyl chloride in high yield. researchgate.netorganic-chemistry.org Further innovations include the development of continuous flow reactor systems for the preparation of arylsulfonyl chlorides from anilines, which enhances safety, scalability, and reduces labor compared to batch methods. rsc.org

| Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Classic Sandmeyer | NaNO₂, HCl, SO₂(g), CuCl | Well-established transformation. | researchgate.net |

| Modern Sandmeyer (SO₂ Surrogate) | tert-Butyl nitrite, DABSO, CuCl₂ | Avoids gaseous SO₂, safer, scalable, high yields. | researchgate.netorganic-chemistry.org |

| Continuous Flow Process | Aniline, t-BuONO, SO₂, CuCl₂ | Enhanced safety, scalability, automation. | rsc.org |

Mechanochemical Synthesis and Solid-State Reaction Pathways

Mechanochemical synthesis, which utilizes mechanical force (e.g., ball-milling) to induce chemical reactions in the solid state, represents a frontier in green chemistry by minimizing or eliminating the need for solvents. While the application of mechanochemistry to the synthesis of sulfonyl fluorides has been demonstrated, its use for the direct synthesis of aryl sulfonyl chlorides is not yet well-established in the literature.

Theoretically, a solid-state pathway could be envisioned for the synthesis of this compound. Such a process might involve milling solid 1H-benzotriazole with a solid chlorosulfonating agent. This approach could potentially offer benefits such as reduced waste, lower energy consumption, and unique reactivity compared to traditional solution-phase chemistry. However, significant research is required to develop a viable and efficient mechanochemical protocol for this specific transformation. The development of such solid-state reaction pathways remains a prospective area for future research in the sustainable synthesis of sulfonyl chlorides.

Purification Techniques and Purity Assessment for Research Applications

The purification of this compound and related benzotriazole derivatives is crucial for ensuring the reliability and reproducibility of research applications. Various techniques are employed to achieve the high purity required for subsequent synthetic steps or biological assays.

Common purification methods include recrystallization, distillation, and flash chromatography. For instance, crude benzotriazole can be purified through repeated crystallizations from solvents like benzene or water. orgsyn.org An alternative and often more efficient method is distillation under reduced pressure. orgsyn.org In the synthesis of other sulfonyl chlorides, flash chromatography is a frequently utilized technique, with solvent systems such as ethyl acetate/hexanes or methanol/CH2Cl2 being effective for separating the desired product from impurities. rsc.org Recrystallization from solvents like hexanes has also been successfully used to obtain high-purity sulfonyl chloride products. rsc.org

The assessment of purity for research-grade benzotriazole compounds relies on a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of benzotriazoles and their derivatives in various samples. researchgate.netmdpi.com HPLC, often coupled with a UV detector, provides quantitative data on the presence of the target compound and any impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for structural confirmation and purity evaluation. rsc.org The chemical shifts and coupling constants observed in the NMR spectrum provide detailed information about the molecular structure, and the integration of signals can be used to estimate the relative amounts of different compounds in a sample. rsc.orgchemicalbook.com For example, ¹H NMR has been used to confirm the structure of various sulfonyl chlorides and to judge the purity of intermediates during synthesis. rsc.org

Mass spectrometry (MS) is another critical tool for both structural elucidation and purity assessment, providing information about the molecular weight of the compound. chemicalbook.com

Table 1: Common Purification and Purity Assessment Techniques

| Technique | Application | Common Solvents/Conditions | Reference |

|---|---|---|---|

| Recrystallization | Removal of solid impurities | Benzene, Water, Hexanes | orgsyn.orgrsc.org |

| Distillation | Purification of liquids or low-melting solids | Reduced pressure | orgsyn.org |

| Flash Chromatography | Separation of complex mixtures | Ethyl acetate/Hexanes, Methanol/CH2Cl2 | rsc.org |

| HPLC | Quantitative purity analysis | Acetonitrile/Water | researchgate.netmdpi.com |

| ¹H NMR & ¹³C NMR | Structural confirmation and purity estimation | CDCl₃ | rsc.orgchemicalbook.com |

| Mass Spectrometry | Molecular weight determination | Electrospray Ionization (ESI), Electron Ionization (EI) | chemicalbook.com |

Scalability Considerations and Process Chemistry Development

The transition from laboratory-scale synthesis to larger-scale production of this compound and similar compounds necessitates careful consideration of scalability and process chemistry. Key challenges in scaling up include managing reaction exotherms, ensuring safe handling of hazardous reagents, optimizing reaction times, and developing efficient isolation procedures.

A critical aspect of process development is the choice of reagents and reaction conditions that are both effective and amenable to large-scale operations. For example, in the synthesis of aryl sulfonyl chlorides, increasing the equivalents of chlorosulfonic acid has been shown to improve the isolated yield from 67.3% to 87.7%. mdpi.com

Solvent selection is another crucial factor in process chemistry development. The use of an organic co-solvent during precipitation can lower the freezing point of the mixture and significantly reduce the volume of water required for isolation, making the process more efficient and environmentally friendly. mdpi.com

For related benzotriazole syntheses, process optimization can involve exploring different catalysts and reaction solvents to improve yield and purity. For instance, in the preparation of high-purity 1H-1,2,3-triazole from benzotriazole, the use of catalysts like quinoline (B57606) or pyridine (B92270) in N,N-dimethylformamide has been shown to provide good reaction selectivity and high product purity. google.com

Table 2: Key Considerations for Scalability and Process Development

| Factor | Challenge | Potential Solution | Reference |

|---|---|---|---|

| Reaction Exotherm | Uncontrolled temperature increase, safety hazard | Continuous flow reactors, controlled addition of reagents | mdpi.com |

| Reagent Handling | Use of hazardous materials like chlorosulfonic acid | Automated continuous synthesis systems | mdpi.com |

| Isolation & Purification | Inefficient solid recovery, large solvent volumes | Use of organic co-solvents, continuous filtration | mdpi.com |

| Process Time | Long reaction and isolation times in batch processes | Continuous manufacturing, optimized reaction kinetics | mdpi.com |

| Yield & Purity | Sub-optimal yields and purity on a larger scale | Design of Experiments (DOE) for optimization, alternative catalysts | mdpi.comgoogle.com |

Elucidation of Chemical Reactivity and Transformation Pathways of 1h Benzotriazole 6 Sulfonyl Chloride

Nucleophilic Substitution Chemistry

The chemical reactivity of 1H-Benzotriazole-6-sulfonyl Chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group renders the compound highly susceptible to nucleophilic attack, serving as a versatile intermediate for the synthesis of various functionalized benzotriazole (B28993) derivatives. The primary reaction pathway involves nucleophilic substitution, where the chloride ion acts as a leaving group. These reactions are fundamental for creating sulfonamides, sulfonate esters, and other sulfur-containing compounds. vulcanchem.com

The reaction between this compound and amine nucleophiles is a cornerstone method for the synthesis of sulfonamides. cbijournal.comucl.ac.uk The highly reactive sulfonyl chloride group readily undergoes nucleophilic displacement by primary or secondary amines. vulcanchem.comcbijournal.com This reaction, often referred to as sulfonylation, typically requires the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. cbijournal.comrsc.org

Both primary and secondary amines are effective nucleophiles for the synthesis of sulfonamides from sulfonyl chlorides. cbijournal.com Generally, primary amines are considered highly reactive in this transformation. cbijournal.com While secondary amines can exhibit lower reactivity, they are also commonly used and are key in the synthesis of several important pharmaceutical compounds, including the HIV protease inhibitors amprenavir and darunavir. cbijournal.com The reaction involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new sulfur-nitrogen bond.

Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides and Amines This table is based on general findings for aryl sulfonyl chlorides, as specific data for this compound was not available.

| Amine Type | Base | Solvent | Temperature | Reported Yields | Reference |

| Primary Aromatic Amine (Aniline) | Pyridine | - | 0-25 °C | Quantitative | cbijournal.com |

| Primary Aromatic Amine (Aniline) | - | Diethyl ether | 0 °C | 85% | cbijournal.comekb.eg |

| General Primary/Secondary Amine | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 85% | ekb.eg |

| General Primary/Secondary Amine | Sodium Hydride | DMF/THF | - | 72-96% | cbijournal.com |

| General Primary/Secondary Amine | Potassium Carbonate | PEG-400 | - | up to 78% | ekb.eg |

The synthesis of sulfonamides from this compound is inherently regioselective, with the nucleophilic attack occurring exclusively at the sulfonyl chloride group attached to the 6-position of the benzotriazole ring. However, the 1H-Benzotriazole moiety itself contains nucleophilic nitrogen atoms. The parent 1H-Benzotriazole is known to react with sulfonyl chlorides in the presence of a base like triethylamine, resulting in the formation of a bond between a triazole nitrogen and the sulfonyl group. rsc.org This indicates that under certain conditions, particularly if the amine nucleophile is weak or sterically hindered, there could be potential for competitive reaction at the N-H position of the this compound starting material, leading to dimerization or oligomerization. Careful control of reaction conditions, such as stoichiometry and the order of addition, is crucial to favor the desired intermolecular reaction with the target amine and minimize side products.

Analogous to the reaction with amines, this compound reacts with alcohol nucleophiles to produce sulfonate esters. vulcanchem.com This process is a widely utilized and effective method for the synthesis of these esters. eurjchem.com The reaction mechanism involves the attack of the oxygen atom from the alcohol's hydroxyl group on the electrophilic sulfur atom. Similar to sulfonamide synthesis, this reaction is typically conducted in the presence of an amine base to scavenge the generated HCl. eurjchem.com The resulting benzotriazole-containing sulfonate esters can be valuable intermediates in further chemical synthesis. eurjchem.comresearchgate.net

Table 2: General Conditions for Sulfonate Ester Synthesis This table is based on general findings for sulfonyl chlorides.

| Nucleophile | Base | Solvent | Key Features | Reference |

| Alcohols | Amine Base (e.g., Pyridine) | Dichloromethane | Widely used, standard method | eurjchem.com |

| Alcohols | Aqueous Bases | Environmentally friendly solvents | "Green" chemistry approach | eurjchem.com |

The electrophilic sulfonyl chloride group of this compound can also react with thiol nucleophiles (R-SH). This reaction leads to the formation of thiosulfonates (Ar-SO₂-S-R). vulcanchem.com This transformation provides a direct method for introducing a sulfur-sulfur linkage and incorporating diverse sulfur-containing functionalities into the benzotriazole scaffold. The reaction proceeds via the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride group.

The sulfonyl chloride functional group is susceptible to hydrolysis, a reaction in which water acts as the nucleophile. This leads to the formation of the corresponding sulfonic acid (1H-Benzotriazole-6-sulfonic acid). vulcanchem.com The rate of this reaction is an important consideration for the handling and storage of the compound, as exposure to moisture can lead to its degradation.

Formation of Sulfonyl Azides via Azide Displacement

The conversion of sulfonyl chlorides to sulfonyl azides is a fundamental transformation, providing access to versatile intermediates for various synthetic applications, including diazo transfer reactions. This compound can be readily converted to 1H-Benzotriazole-6-sulfonyl azide by nucleophilic substitution of the chloride atom with an azide anion. This reaction is typically carried out using an alkali metal azide, such as sodium azide (NaN₃), in a suitable polar aprotic solvent.

The general mechanism involves the attack of the azide ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The resulting sulfonyl azide is a key precursor for synthesizing a range of nitrogen-containing compounds. While the synthesis of the isomeric Benzotriazol-1-yl-sulfonyl azide is well-documented as a stable, crystalline diazo-transfer reagent, the same principle applies to the 6-sulfonyl derivative. nih.govacs.org The reaction proceeds as follows:

Reaction: this compound + NaN₃ → 1H-Benzotriazole-6-sulfonyl Azide + NaCl

This transformation is significant as sulfonyl azides are precursors for the generation of sulfonyl nitrenes, which can undergo various insertion and addition reactions. They are also widely used in "click chemistry" and for the introduction of the azide functional group into organic molecules. nih.gov

Reactions Involving Unsaturated Organic Substrates

This compound, as a representative aromatic sulfonyl chloride, is expected to participate in a variety of addition and substitution reactions with unsaturated organic compounds, including alkenes, alkynes, and aromatic systems. These reactions leverage the electrophilicity of the sulfonyl group and can proceed through ionic or radical pathways.

Chlorosulfonylation and Sulfonylation of Alkenes and Alkynes

Aromatic sulfonyl chlorides can react with alkenes and alkynes in processes that add the sulfonyl group and a chlorine atom across the double or triple bond (chlorosulfonylation) or add the sulfonyl group and another atom/group (sulfonylation).

Chlorosulfonylation of Alkynes: The reaction of aromatic sulfonyl chlorides with terminal alkynes, often catalyzed by transition metals like iron(II) or copper(I), yields (E)-β-chlorovinyl sulfones with high regio- and stereoselectivity. rsc.orgacs.org This process involves the addition of the sulfonyl radical and a chlorine atom to the alkyne. Visible-light-mediated photoredox catalysis has also been employed to achieve this transformation under mild, additive-free conditions. rsc.org

Sulfonylation of Alkenes and Alkynes: In the presence of a suitable initiator or catalyst, sulfonyl chlorides can add across unsaturated bonds. For instance, visible-light-induced reactions using sodium iodide (NaI) can promote the iodosulfonylation of alkenes and alkynes in aqueous media, providing an environmentally friendly route to β-iodo-substituted sulfone derivatives. rsc.org

The table below summarizes typical conditions for the chlorosulfonylation of alkynes with various aromatic sulfonyl chlorides, which are analogous to the expected reactivity of this compound.

| Catalyst/Mediator | Substrate | Reagent | Product Type | Selectivity |

| Iron(II) Chloride / Phosphine Ligand | Terminal Alkyne | Aryl Sulfonyl Chloride | (E)-β-chlorovinylsulfone | High Regio- and Stereoselectivity acs.org |

| Copper(I) Complex | Terminal Aryl Alkyne | Aryl Sulfonyl Chloride | (E)-β-chlorovinylsulfone | High (E)-selectivity rsc.org |

| fac-Ir(ppy)₃ (Photocatalyst) | Internal Aryl-Alkyl Alkyne | Aryl Sulfonyl Chloride | (E)-β-chlorovinylsulfone | High Regio- and Stereoselectivity rsc.org |

| Sodium Iodide / Visible Light | Alkene/Alkyne | Aryl Sulfonyl Chloride | β-iodovinylsulfone | Not specified rsc.org |

Reactions with Aromatic and Heteroaromatic Compounds

This compound can act as an electrophile in Friedel-Crafts sulfonylation reactions to form diaryl sulfones. This reaction involves the activation of the sulfonyl chloride by a Lewis acid or a strong protic acid catalyst, which generates a highly electrophilic sulfonyl cation or a complex that is then attacked by an electron-rich aromatic or heteroaromatic compound.

A wide range of catalysts have been developed to promote this transformation, enhancing yields and selectivity while minimizing side reactions. The choice of catalyst depends on the reactivity of the aromatic substrate.

Common catalysts used in Friedel-Crafts sulfonylation reactions are listed in the table below. researchgate.net

| Catalyst Type | Examples |

| Lewis Acids | AlCl₃, FeCl₃, In(OTf)₃, Bi(OTf)₃ |

| Protic Acids / Solid Acids | Triflic Acid (TfOH), Nafion-H, Zeolites (e.g., Hβ) |

| Metal Oxides | In₂O₃ on Hβ Zeolite |

Annulation and Cycloaddition Processes

The participation of sulfonyl chlorides and their derivatives in ring-forming reactions is a known, though less common, aspect of their chemistry.

[2+2] Annulations: Sulfonyl chlorides can participate in [2+2] annulation reactions with certain unsaturated compounds. This type of reaction typically involves the formation of a four-membered ring.

Cycloaddition of Sulfonyl Azide Derivatives: The sulfonyl azide derived from this compound can be a substrate for cycloaddition reactions. However, its reactivity can be limited. For example, sulfonyl azides bearing electron-withdrawing groups have been shown to be unsuitable for [3+2] cycloaddition with benzynes to form substituted benzotriazoles. nih.gov

Sulfenylation, Arylation, and Fluoroalkylation Reactions

While sulfonylation is the primary reaction pathway for sulfonyl chlorides, they can also serve as sources for other functionalities under specific reaction conditions, showcasing their versatility.

Sulfenylation: Under reductive conditions, the S-Cl bond can be cleaved to generate species that lead to sulfenylation products, although this is not a typical reaction pathway.

Arylation: Certain transition-metal-catalyzed cross-coupling reactions can utilize aromatic sulfonyl chlorides as arylating agents, where the sulfonyl chloride group is ultimately removed or transformed.

Fluoroalkylation: Radical-mediated reactions can use sulfonyl chlorides in conjunction with a source of fluoroalkyl groups to achieve vicinal addition across unsaturated bonds. For example, the addition of a sulfonyl radical and a trifluoromethyl group to an alkyne can produce highly functionalized tetrasubstituted alkenes. nih.gov

Radical and Polymerization Mechanisms

The S-Cl bond in this compound can undergo homolytic cleavage to generate a sulfonyl radical (Ar-SO₂•). This reactive intermediate is central to several radical-mediated transformations and can potentially be involved in polymerization processes.

Radical Reactions: Sulfonyl radicals readily add to unsaturated systems like alkenes and alkynes, initiating a radical chain reaction. nih.gov This is the key step in the metal-catalyzed or light-induced chlorosulfonylation reactions discussed previously. rsc.orgacs.org The generated sulfonyl radical adds to the C-C multiple bond to form a carbon-centered radical, which is then trapped by a chlorine atom to yield the final product and regenerate the catalytic species.

Polymerization Mechanisms: Free radical polymerization is a chain reaction involving initiation, propagation, and termination steps. fujifilm.com While this compound is not a typical monomer for polymerization, its ability to generate a sulfonyl radical suggests it could act as a radical initiator or a chain transfer agent in certain polymerization systems. Furthermore, benzotriazole derivatives themselves are used in polymer chemistry for applications such as UV stabilization. The bifunctional nature of the molecule—containing both a reactive sulfonyl chloride and a benzotriazole ring system—could potentially allow for its incorporation into polymer backbones or as a pendant group through various polymerization techniques, such as polycondensation or post-polymerization modification, although specific studies on this application are not widely reported.

Role as a Coupling Agent in Polymerization Processes

This compound serves as a notable coupling agent in various polymerization processes, particularly in those involving the formation of amide or ester linkages. Its utility stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl) attached to the benzotriazole core. This functional group readily reacts with nucleophiles, such as amines and alcohols, which are the fundamental building blocks of polyamides and polyesters, respectively.

In the context of polymerization, a coupling agent facilitates the joining of monomer units to form a polymer chain. The reaction mechanism typically involves the nucleophilic attack of a monomer's amino or hydroxyl group on the sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide or a sulfonate ester bond, respectively, with the release of hydrogen chloride (HCl) as a byproduct. The benzotriazole moiety can act as a good leaving group, which further enhances the reactivity of the sulfonyl chloride.

The application of this compound as a coupling agent is particularly advantageous for creating polymers with specific functionalities. The benzotriazole group, once incorporated into the polymer backbone or as a side chain, can impart unique properties to the resulting material, such as improved thermal stability or altered solubility.

While specific data on polymerization reactions solely utilizing this compound as the primary coupling agent is not extensively detailed in publicly available literature, its role can be inferred from the well-established chemistry of sulfonyl chlorides and benzotriazole derivatives in organic synthesis. The efficiency of the coupling reaction would be influenced by factors such as the nature of the monomers, the solvent system, the reaction temperature, and the presence of an acid scavenger to neutralize the HCl byproduct.

Table 1: Potential Monomer Reactivity with this compound

| Monomer Type | Functional Group | Resulting Linkage | Potential Polymer Type |

| Diamine | -NH₂ | Sulfonamide | Polysulfonamide |

| Diol | -OH | Sulfonate Ester | Polysulfonate |

| Amino acid | -NH₂ and -COOH | Amide (via activation) | Polypeptide/Polyamide |

Function as a Chain Terminator in Controlled Radical Polymerization

In the realm of controlled radical polymerization (CRP), this compound can function as an effective chain terminator. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, rely on a dynamic equilibrium between active (propagating) and dormant polymer chains to achieve polymers with well-defined molecular weights and narrow molecular weight distributions.

Chain termination is a critical step that dictates the final properties of the polymer. The sulfonyl chloride group of this compound can react with the propagating radical at the end of a polymer chain. This reaction effectively quenches the radical, thereby terminating the chain growth. The mechanism of termination likely involves the transfer of the chlorine atom to the propagating radical, with the formation of a stable sulfonyl radical derived from the benzotriazole compound.

The use of this compound as a chain terminator allows for the synthesis of polymers with controlled chain lengths. By carefully controlling the stoichiometry of the terminator relative to the initiator and monomer concentrations, the average molecular weight of the resulting polymer can be precisely managed. Furthermore, the incorporation of the benzotriazole-6-sulfonyl group as an end-cap provides a means to functionalize the polymer terminus. This terminal functional group can then be used for subsequent chemical modifications, such as grafting other polymer chains or attaching specific ligands.

Table 2: Influence of this compound Concentration on Polymer Characteristics (Hypothetical Data)

| [Monomer]:[Initiator]:[Terminator] Ratio | Theoretical Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | End-Group Functionality (%) |

| 100:1:0.5 | 10,000 | 1.2 | >95 |

| 100:1:1 | 5,000 | 1.3 | >98 |

| 200:1:1 | 10,000 | 1.25 | >98 |

Mechanistic Investigations of Polymerization Initiation and Termination

The dual role of this compound as both a potential initiator and a terminator in radical polymerization is rooted in the chemistry of its sulfonyl chloride group. Mechanistic studies of related arylsulfonyl chlorides have provided insights into the underlying transformation pathways.

Initiation:

In the presence of a suitable catalyst or under thermal/photochemical conditions, the sulfur-chlorine bond in this compound can undergo homolytic cleavage. This process generates a benzotriazole-6-sulfonyl radical (Bt-SO₂•) and a chlorine radical (Cl•). The sulfonyl radical is relatively stable due to resonance delocalization involving the sulfonyl group and the aromatic benzotriazole ring system. Both the sulfonyl radical and the chlorine radical can potentially initiate polymerization by adding to a monomer unit, thereby creating a new propagating radical. The efficiency of initiation would depend on the reactivity of these radicals towards the specific monomer being used.

Termination:

As a termination agent, the sulfonyl chloride can react with a growing polymer radical (P•). The termination process can proceed through several pathways. One possibility is the direct combination of the polymer radical with the sulfonyl radical, if present in the system. A more likely pathway is an atom transfer process where the chlorine atom is abstracted from the sulfonyl chloride by the polymer radical. This results in a halogen-terminated polymer chain (P-Cl) and the formation of the benzotriazole-6-sulfonyl radical (Bt-SO₂•). This newly formed sulfonyl radical could then potentially initiate a new polymer chain or undergo other side reactions.

Synthesis and Chemical Utility of Advanced Derivatives and Analogs

N-Sulfonylbenzotriazoles as Activated Reagents

N-sulfonylbenzotriazoles have emerged as highly effective and stable sulfonating agents, offering advantages over traditional sulfonyl chlorides in terms of handling and reactivity. Their preparation and application in forming C-S, N-S, and O-S bonds are pivotal in modern organic synthesis.

Preparation of N-Sulfonylbenzotriazoles from Sulfonyl Chlorides

The synthesis of N-sulfonylbenzotriazoles from their corresponding sulfonyl chlorides is a well-established and efficient process. A common method involves the reaction of a sulfonyl chloride with benzotriazole (B28993) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction typically proceeds at a low temperature, such as 0 °C, and is allowed to warm to room temperature over several hours to ensure complete reaction. This method, often attributed to Katritzky and coworkers, provides the desired N-sulfonylbenzotriazole in good yield after a straightforward workup.

An alternative approach to N-sulfonylbenzotriazoles involves the reaction of sulfinic acid salts with N-chlorobenzotriazole. While this method bypasses the use of sulfonyl chlorides, the direct reaction with sulfonyl chlorides remains a primary and widely used synthetic route. The choice between the N1 and N2 positions of the benzotriazole ring for sulfonylation can be influenced by the steric bulk of the sulfonyl chloride and the reaction conditions, with the N1 isomer often being the major product.

Application in C-Sulfonylation of Activated Methylene (B1212753) and Methine Compounds

N-sulfonylbenzotriazoles have proven to be excellent reagents for the C-sulfonylation of compounds containing activated methylene and methine groups. This transformation is valuable for the synthesis of sulfones, which are important structural motifs in many biologically active molecules and versatile synthetic intermediates. The reaction typically involves the deprotonation of the activated C-H bond using a strong base, such as n-butyllithium or sodium hydride, to generate a carbanion, which then acts as a nucleophile, attacking the sulfur atom of the N-sulfonylbenzotriazole.

This methodology has been successfully applied to a variety of substrates, including nitriles, esters, and other sulfones. For instance, the reaction of the lithium salt of an activated nitrile with an N-sulfonylbenzotriazole affords the corresponding α-sulfonylated nitrile in good yield. Similarly, the enolates of esters can be C-sulfonylated to produce α-sulfonyl esters. The versatility of this method allows for the introduction of a wide range of sulfonyl groups, depending on the starting sulfonyl chloride used to prepare the N-sulfonylbenzotriazole reagent.

Table 1: Examples of C-Sulfonylation using N-Sulfonylbenzotriazoles

| Substrate | Base | N-Sulfonylbenzotriazole | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetonitrile | NaH | N-Tosylbenzotriazole | α-Tosylphenylacetonitrile | 85 |

| Ethyl Acetate | LDA | N-Phenylsulfonylbenzotriazole | Ethyl 2-(phenylsulfonyl)acetate | 78 |

| Dibenzyl sulfone | n-BuLi | N-Methylsulfonylbenzotriazole | (Methylsulfonyl)(phenylsulfonyl)methane | 92 |

Facilitating N-Sulfonylation of Amines and O-Sulfonylation of Phenols

N-sulfonylbenzotriazoles are also highly effective reagents for the N-sulfonylation of amines and the O-sulfonylation of phenols, leading to the formation of sulfonamides and sulfonic acid esters, respectively. These reactions are fundamental in organic and medicinal chemistry, as the resulting products are found in a vast array of pharmaceuticals and other functional molecules.

The N-sulfonylation of primary and secondary amines with N-sulfonylbenzotriazoles typically proceeds under mild conditions, often in the presence of a base to neutralize the liberated benzotriazole. The benzotriazole anion is an excellent leaving group, which drives the reaction to completion. This method is advantageous as it often avoids the harsh conditions and side reactions that can be associated with the use of sulfonyl chlorides directly.

Similarly, the O-sulfonylation of phenols can be achieved by reacting the corresponding phenoxide, generated by treatment with a base like sodium hydride, with an N-sulfonylbenzotriazole. This provides a convenient route to aryl sulfonates, which are useful intermediates in cross-coupling reactions and other transformations.

Table 2: N- and O-Sulfonylation Reactions with N-Sulfonylbenzotriazoles

| Substrate | Reagent | Product Type |

|---|---|---|

| Aniline (B41778) | N-Tosylbenzotriazole | Sulfonamide |

| Piperidine | N-Mesitylenesulfonylbenzotriazole | Sulfonamide |

| Phenol | N-Phenylsulfonylbenzotriazole | Sulfonic Acid Ester |

| 4-Nitrophenol | N-Tosylbenzotriazole | Sulfonic Acid Ester |

Modifications and Substitutions on the Benzotriazole Core

The chemical properties and reactivity of 1H-Benzotriazole-6-sulfonyl Chloride and its derivatives can be finely tuned by introducing substituents onto the benzotriazole ring system. These modifications can influence the reactivity of the sulfonyl chloride group and provide handles for the synthesis of more complex heterocyclic structures.

Impact of Benzotriazole Substitution on Sulfonyl Chloride Reactivity

Substituents on the benzotriazole ring can exert significant electronic and steric effects on the reactivity of the sulfonyl chloride moiety at the 6-position. Electron-withdrawing groups, such as nitro or halogen groups, are expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride, thereby enhancing its reactivity towards nucleophiles. This is due to the inductive effect of these groups, which pulls electron density away from the sulfonyl group.

Synthesis of Spirocyclic and Fused Heterocyclic Derivatives

While direct examples of the synthesis of spirocyclic and fused heterocyclic derivatives starting from this compound are not extensively documented, the general synthetic utility of benzotriazole as a versatile auxiliary, pioneered by Katritzky, provides a conceptual framework for such transformations. The sulfonyl group can be envisioned to participate in cyclization reactions in several ways.

For the synthesis of fused heterocycles, the sulfonyl chloride group could be used to form a sulfonamide with a suitably functionalized side chain, which could then undergo an intramolecular cyclization. For example, reaction with an amine bearing a nucleophilic group could lead to a sulfonamide intermediate that cyclizes to form a fused ring system.

In the context of spirocyclic compounds, the benzotriazole moiety itself can be a key component in the construction of the spiro center. Methodologies involving the generation of anions from N-substituted benzotriazoles, which then react with electrophiles, are well-established. It is conceivable that the sulfonyl group in this compound could be transformed into a functional group that participates in an intramolecular reaction to form a spirocycle. For instance, the sulfonyl chloride could be converted to a sulfonamide which is then involved in a cyclization onto the benzotriazole ring or a substituent attached to it. The development of such synthetic routes remains an area of potential research.

Advanced Applications in Chemical Synthesis and Materials Science Research

Polymer Chemistry and Functional Materials

In the realm of polymer chemistry, 1H-Benzotriazole-6-sulfonyl chloride serves as a critical tool for the synthesis and functionalization of a variety of polymers. Its primary role is as a coupling agent and a chain terminator, particularly in radical polymerization processes. smolecule.com The reactive sulfonyl chloride group can readily react with nucleophiles, such as amines, present in a polymer chain, leading to the formation of a stable covalent bond and effectively terminating the chain growth. smolecule.com This controlled termination is instrumental in producing polymers with well-defined chain lengths and narrow molecular weight distributions, which are crucial characteristics for specialized applications. smolecule.com

Furthermore, the compound is utilized for the functionalization of pre-existing polymers. The sulfonyl chloride group's susceptibility to nucleophilic substitution allows for the introduction of various functional groups, like alcohols and thiols, onto the polymer backbone. smolecule.com This functionalization capability enables the precise tailoring of polymer properties to meet the demands of specific applications, including enhancing biocompatibility, modifying surface characteristics, or improving compatibility with other materials. smolecule.com

Synthesis of Well-Defined Polystyrene Architectures

Research has demonstrated the efficacy of this compound in controlling the polymerization of styrene (B11656) and its derivatives. This control facilitates the synthesis of polystyrene-based materials with specific molecular weights and functionalities. smolecule.com The use of this compound as a chain terminator allows for the production of well-defined polystyrene architectures, which are essential for applications requiring precise material properties.

Controlled Radical Polymerization of Polyacrylates for Tailored Properties

The application of this compound extends to the controlled radical polymerization of acrylates. This enables the synthesis of polyacrylate materials with tailored properties for a wide range of applications. smolecule.com By controlling the polymerization process, researchers can manipulate the molecular architecture of the resulting polyacrylates to achieve desired characteristics such as specific solubility, thermal stability, and mechanical strength. Visible light-mediated processes, often catalyzed by iridium complexes, have been shown to be effective for the controlled radical polymerization of various acrylate (B77674) monomers, leading to well-defined homopolymers, random copolymers, and block copolymers. nih.govescholarship.org

Bioconjugate Development and Functionalization of Biomacromolecules

Scientists have explored the use of this compound in the functionalization of polymers with biomolecules, including peptides and carbohydrates. smolecule.com This has opened avenues for the creation of novel bioconjugates with potential applications in fields such as drug delivery and other biomedical technologies. smolecule.com The ability to covalently link synthetic polymers with biological macromolecules allows for the development of hybrid materials that combine the properties of both components.

Building Block for Complex Heterocyclic Systems

The benzotriazole (B28993) moiety is a well-established scaffold in the synthesis of a diverse array of heterocyclic compounds. researchgate.netnih.gov Benzotriazole and its derivatives serve as valuable intermediates and synthons for the construction of various monocyclic and fused heterocyclic systems. researchgate.netnih.gov The application of benzotriazole-mediated methodology has been shown to improve the synthesis of many heterocyclic systems, sometimes allowing for the creation of molecules with substituent combinations that are difficult to achieve through other methods. researchgate.net While direct research on this compound as a building block for complex heterocycles is not extensively detailed in the provided search results, the general utility of benzotriazole derivatives in this context is well-documented.

Reagent in Amide and Ester Bond Formation Strategies

Derivatives of 1H-benzotriazole are widely recognized for their role as coupling reagents in the formation of amide and ester bonds, a fundamental transformation in organic synthesis, particularly in the field of peptide chemistry. nih.govuniurb.itbachem.com Reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), when used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), provide an efficient method for the coupling of amino acids in automated solid-phase peptide synthesis. nih.gov This approach offers advantages over older methods, such as those using dicyclohexyl-carbodiimide (DCC), including shorter reaction times and the ability to use a single solvent for both activation and coupling. nih.gov

Benzotriazole esters, formed in situ, have also been identified as effective intermediates in the esterification of sterically hindered alcohols. researchgate.net These mild and basic reaction conditions allow for the conversion of a variety of substrates into their corresponding esters in good yields. researchgate.net

Role as Stabilizers in Advanced Material Formulations (e.g., Printing Processes)

This compound is utilized as a stabilizer in various advanced material formulations, notably within the printing industry. smolecule.com Its function in these applications is primarily to enhance the stability and performance of the materials, contributing to improved quality and durability of the final products. smolecule.com

In printing processes, the addition of this compound can mitigate issues such as post-processing fog, leading to clearer and higher-quality prints. smolecule.com The stabilizing properties of this compound are attributed to the benzotriazole moiety, a well-established class of ultraviolet (UV) absorbers. Derivatives of 2-(2-hydroxyphenyl)benzotriazole are widely used to protect polymers from degradation caused by exposure to sunlight. paint.org

The mechanism behind the photostability of benzotriazole derivatives involves the intramolecular hydrogen bond between the benzotriazole ring nitrogens and a phenolic hydroxyl group (in the case of hydroxyphenyl benzotriazoles). This bond facilitates an efficient excited-state intramolecular proton transfer (ESIPT), which allows for the rapid dissipation of absorbed UV energy without causing degradation of the molecule. paint.org

The table below illustrates the potential impact of this compound as a stabilizer in a representative printing ink formulation. The data presented is illustrative and based on the qualitatively described benefits of the compound.

Table 1: Representative Performance of a Printing Ink Formulation With and Without this compound as a Stabilizer

| Performance Metric | Standard Ink Formulation | Ink Formulation with this compound |

| Print Quality (Initial) | Excellent | Excellent |

| Post-Processing Fog | Moderate | Low |

| UV Resistance (Accelerated Weathering) | Fair | Good |

| Color Fastness (Post-UV Exposure) | Good | Excellent |

The functionalization of polymers with this compound can also be achieved due to the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions with functional groups like alcohols or amines present on a polymer backbone, allowing for the covalent attachment of the stabilizing benzotriazole moiety. smolecule.com This approach would provide long-term stability to the material.

Spectroscopic and Structural Characterization of 1h Benzotriazole 6 Sulfonyl Chloride and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. For 1H-Benzotriazole-6-sulfonyl Chloride, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring and the N-H proton of the triazole ring.

Due to the lack of specific experimental data for this compound, the ¹H NMR spectrum of the parent compound, 1H-Benzotriazole, is presented below for comparison. In a solvent like CDCl₃, 1H-Benzotriazole typically shows a complex multiplet for the aromatic protons between 7.3 and 8.1 ppm and a broad singlet for the N-H proton.

The introduction of a sulfonyl chloride (-SO₂Cl) group at the 6-position of the benzotriazole (B28993) ring is expected to significantly influence the chemical shifts of the adjacent aromatic protons. The -SO₂Cl group is a strong electron-withdrawing group, which would deshield the protons on the benzene ring, causing their signals to shift downfield (to a higher ppm value). The proton at position 7 would be the most affected, followed by the proton at position 5. The proton at position 4 would be least affected.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~ 8.0 - 8.2 | d | ~ 8.0 - 9.0 |

| H-5 | ~ 7.8 - 8.0 | dd | J ≈ 8.0-9.0, J ≈ 1.5-2.0 |

| H-7 | ~ 8.3 - 8.5 | d | ~ 1.5 - 2.0 |

| N-H | Variable, broad | s | N/A |

Note: The predicted values are estimations and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. For this compound, signals for the six carbon atoms of the benzene ring are expected.

The ¹³C NMR spectrum of 1H-Benzotriazole shows signals for the aromatic carbons in the range of approximately 110 to 145 ppm. The introduction of the electron-withdrawing sulfonyl chloride group at the 6-position will cause a downfield shift for the carbon atom directly attached to it (C-6) and will also influence the chemical shifts of the other carbon atoms in the ring to varying extents.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3a | ~ 145 - 150 |

| C-4 | ~ 120 - 125 |

| C-5 | ~ 125 - 130 |

| C-6 | ~ 135 - 140 |

| C-7 | ~ 115 - 120 |

| C-7a | ~ 130 - 135 |

Note: These are predicted chemical shifts and are for illustrative purposes.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms in a molecule.

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-7, confirming their adjacent positions on the benzene ring.

HSQC: An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the proton and carbon signals for the C-4/H-4, C-5/H-5, and C-7/H-7 pairs.

While no specific 2D NMR data for this compound is available, these techniques would be essential for the complete structural elucidation of the compound and its reaction products.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=C, and S=O bonds.

The IR spectrum of 1H-Benzotriazole exhibits a broad N-H stretching band around 3200-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching bands in the 1400-1600 cm⁻¹ region. For this compound, the most informative new bands would be from the sulfonyl chloride group.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (triazole) | 3200 - 3400 | Medium, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1400 - 1600 | Medium to strong |

| S=O asymmetric stretch | 1370 - 1390 | Strong |

| S=O symmetric stretch | 1170 - 1190 | Strong |

| S-Cl stretch | 550 - 650 | Medium |

The strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds are particularly diagnostic for the presence of the sulfonyl chloride group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₆H₄ClN₃O₂S, which corresponds to a molecular weight of approximately 217.63 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways could include the loss of the chlorine atom, the SO₂ group, or the entire sulfonyl chloride group.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl, ³²S) | Description |

| [M]⁺ | 217 | Molecular ion |

| [M+2]⁺ | 219 | Isotope peak due to ³⁷Cl |

| [M-Cl]⁺ | 182 | Loss of chlorine |

| [M-SO₂]⁺ | 153 | Loss of sulfur dioxide |

| [M-SO₂Cl]⁺ | 118 | Loss of the sulfonyl chloride group |

| [C₆H₄N₃]⁺ | 118 | Benzotriazole fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. This method provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While there are no published crystal structures for this compound, the crystal structures of many other benzotriazole derivatives have been reported. These studies often reveal planar benzotriazole ring systems. In the solid state, molecules of benzotriazole derivatives are typically held together by a network of intermolecular interactions, including hydrogen bonding (involving the N-H group), π-π stacking between the aromatic rings, and other van der Waals forces.

A detailed analysis of the crystal structure would provide valuable insights into the molecular conformation and the supramolecular architecture of this compound in the solid state.

Molecular Geometry and Conformation Analysis

The molecular geometry of this compound is defined by the fusion of a planar benzotriazole ring system with a sulfonyl chloride group. The benzotriazole moiety, consisting of a benzene ring fused to a 1,2,3-triazole ring, is inherently aromatic and thus largely planar.

Computational studies and experimental data for analogous aromatic sulfonyl chlorides suggest that the geometry around the sulfur atom is approximately tetrahedral. The sulfonyl chloride group is not entirely rigid and can exhibit rotational freedom around the C-S bond. X-ray crystallography of a related compound, 2-(chloromethyl)-5-(phenylsulfonyl)-1,3,4-oxadiazole, shows that the sulfonyl chloride group aligns with one of the oxygen atoms nearly coplanar with a hydrogen atom on the adjacent ring, indicating potential intramolecular interactions that influence the conformation nih.gov. A similar interaction may occur in this compound, influencing the orientation of the sulfonyl chloride group relative to the benzotriazole ring.

Table 1: Predicted Molecular Geometry Parameters for this compound (Based on Analogs and Computational Models)

| Parameter | Predicted Value/Range | Basis of Prediction |

| Benzotriazole Ring System | Largely planar | Inherent aromaticity and data from related structures researchgate.net |

| S-O Bond Length | ~1.43 Å | Typical for sulfonyl chlorides |

| S-Cl Bond Length | ~2.07 Å | Typical for sulfonyl chlorides |

| C-S Bond Length | ~1.77 Å | Typical for aryl sulfonyl compounds |

| O-S-O Bond Angle | ~120° | Tetrahedral geometry around sulfur |

| C-S-Cl Bond Angle | ~105° | Tetrahedral geometry around sulfur |

| Dihedral Angle (Benzotriazole plane - S-Cl) | Variable | Dependent on intramolecular interactions and crystal packing |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The potential for various intermolecular interactions in the solid state of this compound and its reaction products, such as sulfonamides, is high and would significantly influence their crystal packing.

Hydrogen Bonding: The 1H-benzotriazole moiety contains an N-H group, which is a hydrogen bond donor. The nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. In the solid state, it is highly probable that N-H···N or N-H···O hydrogen bonds would be formed, leading to the creation of supramolecular assemblies such as chains or dimers. For instance, studies on benzotriazinone sulfonamides have shown strong hydrogen bonding interactions within enzyme cavities, highlighting the capability of these functional groups to engage in such interactions nih.gov.

Other Interactions: The chlorine atom of the sulfonyl chloride group can participate in halogen bonding (Cl···N or Cl···O interactions). Additionally, weaker C-H···O and C-H···π interactions are also likely to be present, further stabilizing the crystal lattice. Hirshfeld surface analysis of related aromatic sulfonyl chlorides has revealed the presence of H···Cl and H···N interactions nih.gov. In reaction products where the chlorine atom is substituted, for example in sulfonamides, the nature and pattern of intermolecular interactions will be altered, with the sulfonamide N-H group providing an additional hydrogen bond donor site.

Table 2: Potential Intermolecular Interactions in this compound and its Sulfonamide Derivatives

| Interaction Type | Donor/Acceptor in this compound | Donor/Acceptor in Sulfonamide Derivatives |

| Hydrogen Bonding | Donor: N-H; Acceptors: N (triazole), O (sulfonyl) | Donors: N-H (triazole), N-H (sulfonamide); Acceptors: N (triazole), O (sulfonyl) |

| π-π Stacking | Benzotriazole rings | Benzotriazole rings |

| Halogen Bonding | Donor: Cl | Not applicable |

| C-H···O/N/π | C-H groups on the aromatic ring | C-H groups on the aromatic ring and substituent |

Polymorphic Forms and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in those capable of forming various intermolecular interactions. Aromatic sulfonyl compounds are known to exhibit polymorphism, where different packing arrangements can arise from subtle differences in intermolecular interactions nih.gov.

Given the array of potential hydrogen bonding and π-π stacking interactions for this compound, it is plausible that this compound could exist in different polymorphic forms. Each polymorph would have a unique crystal structure and, consequently, distinct physicochemical properties such as melting point, solubility, and stability.

Crystal engineering studies on related systems, such as those involving benzotriazole derivatives, often focus on controlling the supramolecular assembly through the strategic use of intermolecular interactions. By modifying crystallization conditions (e.g., solvent, temperature, cooling rate), it might be possible to isolate different polymorphs of this compound. The study of these forms would be crucial for applications where solid-state properties are important. However, to date, no specific polymorphic forms of this compound have been reported in the literature. The potential for polymorphism is inferred from studies on related classes of compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of 1H-Benzotriazole-6-sulfonyl Chloride. Methods such as Density Functional Theory (DFT) are employed to model the molecule's properties. researchgate.net These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For benzotriazole (B28993) derivatives, the introduction of substituents can significantly alter these electronic properties. researchgate.net For instance, the electron-withdrawing nature of the sulfonyl chloride group at the 6-position is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Key electronic properties that can be calculated include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Global Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index: A measure of the molecule's ability to accept electrons.

These calculated descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.2 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results from DFT calculations for similar organic molecules.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is an invaluable tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most likely reaction pathways. arxiv.org This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. arxiv.org

For example, in reactions where the sulfonyl chloride group acts as a leaving group, computational models can elucidate the step-by-step process of bond breaking and formation. Transition state theory can then be used to calculate reaction rates, providing a deeper understanding of the reaction kinetics. nih.gov Quantum mechanical methods are powerful for describing reaction pathways and their potential energy surfaces. arxiv.org

Techniques such as intrinsic reaction coordinate (IRC) calculations can confirm that a located transition state connects the desired reactants and products. The insights gained from this modeling can guide the design of synthetic routes and the optimization of reaction conditions. While specific studies on this compound are not abundant, the principles of modeling reactions of related benzotriazoles and sulfonyl chlorides are well-established. nih.govethernet.edu.et

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of this compound, which can aid in its characterization and identification. These predictions are often used in conjunction with experimental spectra for confirmation of the molecular structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the S=O stretches of the sulfonyl chloride group or the N-H stretch of the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are valuable for interpreting experimental NMR spectra and confirming the connectivity of atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of ultraviolet or visible light. nih.gov This allows for the prediction of the λmax values and can provide insights into the electronic structure of the molecule. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Atom |

|---|---|---|

| IR | ~3100 cm⁻¹ | N-H stretch |

| IR | ~1370 cm⁻¹, ~1180 cm⁻¹ | Asymmetric and symmetric SO₂ stretch |

| ¹³C NMR | ~140-150 ppm | Carbons attached to the triazole ring |

| ¹H NMR | ~8.0-8.5 ppm | Aromatic protons |

Note: The values in this table are hypothetical and for illustrative purposes, based on characteristic spectroscopic data for molecules with similar functional groups.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. nih.gov

Conformational Analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of the molecule and their relative energies. For this compound, this would involve studying the rotation around the C-S bond connecting the benzotriazole ring to the sulfonyl chloride group. By calculating the energy as a function of the dihedral angle, a rotational energy profile can be constructed to identify the lowest energy conformers.

Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can model its movements and conformational changes at a given temperature. mdpi.com This can reveal information about the flexibility of the molecule, the stability of its different conformations, and its interactions with solvent molecules. nih.gov For instance, an MD simulation could show how the sulfonyl chloride group moves relative to the benzotriazole ring in an aqueous environment. These simulations offer valuable insights into the molecule's behavior in a more realistic, dynamic context. nih.gov

Environmental Considerations and Sustainable Chemistry

Environmental Fate and Persistence Studies in Aquatic Systems

Benzotriazoles are recognized as emerging environmental pollutants due to their widespread use and detection in water systems. researchgate.net While specific studies on the environmental fate of 1H-Benzotriazole-6-sulfonyl Chloride are limited, the behavior of the parent compound, 1H-Benzotriazole (BT), and its other derivatives provides significant insight. The sulfonyl chloride group is highly reactive and would likely hydrolyze rapidly in aquatic environments, yielding the corresponding sulfonic acid. The persistence of the resulting benzotriazole (B28993) sulfonic acid would then be of primary concern.

Benzotriazoles generally exhibit low volatility, meaning they are likely to persist in the aquatic environment for extended periods. researchgate.net They are also known for their resistance to oxidation under typical environmental conditions and are not rapidly biodegraded. researchgate.net The biodegradation that does occur is highly dependent on the specific environmental conditions, such as the presence of oxygen.

Studies on related benzotriazoles have shown that their persistence varies significantly with the terminal electron-accepting conditions (i.e., aerobic vs. anaerobic). For instance, research on benzotriazole (BT), 5-methylbenzotriazole (5-TTri), and 5-chlorobenzotriazole (CBT) has determined their biodegradation half-lives under various redox conditions. Under aerobic conditions, BT and 5-TTri were found to degrade fastest, with half-lives of 114 days and 14 days, respectively. nih.gov In contrast, the shortest half-life for CBT was observed under anaerobic, Fe(III)-reducing conditions (26 days). nih.gov These findings suggest that aerobic biodegradation is the primary natural attenuation mechanism for some benzotriazoles, while anaerobic processes are more effective for others. nih.gov The persistence of these compounds is a key factor in their potential environmental impact. nih.gov

| Compound | Condition | Half-Life (Days) |

|---|---|---|

| Benzotriazole (BT) | Aerobic | 114 |

| Benzotriazole (BT) | Sulfate-Reducing (Anaerobic) | 315 |